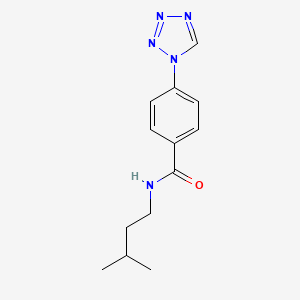

N-(3-methylbutyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(3-methylbutyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the para position of the benzene core and a branched 3-methylbutyl group attached to the amide nitrogen.

Properties

Molecular Formula |

C13H17N5O |

|---|---|

Molecular Weight |

259.31 g/mol |

IUPAC Name |

N-(3-methylbutyl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H17N5O/c1-10(2)7-8-14-13(19)11-3-5-12(6-4-11)18-9-15-16-17-18/h3-6,9-10H,7-8H2,1-2H3,(H,14,19) |

InChI Key |

KJUHANGVLDBFAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a one-pot reaction involving aldehydes and 1H-tetrazole-5-thiols. The aldehydes are first condensed with N-tosylhydrazine to generate N-tosylhydrazones, which are then reductively coupled in situ with 1H-tetrazole-5-thiols under metal-free conditions.

Attachment of the 3-Methylbutyl Group: The 3-methylbutyl group can be introduced through alkylation reactions, where an appropriate alkyl halide reacts with the tetrazole derivative.

Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the tetrazole derivative with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tetrazole ring and benzamide core can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the benzamide core.

Reduction: Reduced forms of the tetrazole ring or benzamide core.

Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of biologically active molecules. The benzamide core can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives with Heterocyclic Substituents

Tetrazole-Containing Analogs

- N-(4-Acetamidophenyl)-4-(1H-tetrazol-1-yl)benzamide (): Structure: Differs in the N-substituent (4-acetamidophenyl vs. 3-methylbutyl). Properties: Molecular weight = 322.33 g/mol; higher polarity due to the acetamido group.

N-[(1S)-1-(1H-benzimidazol-2-yl)-3-methylbutyl]-4-(1H-tetrazol-1-yl)benzamide (Y043-5187, ) :

- Structure : Incorporates a benzimidazole ring fused to the 3-methylbutyl chain.

- Properties : Molecular weight = 375.43 g/mol; increased aromaticity may enhance DNA intercalation or kinase inhibition.

- Comparison : The benzimidazole substituent likely confers distinct biological activity (e.g., anticancer or antimicrobial) compared to the simpler alkyl chain in the target compound .

Imidazole- and Thiazole-Containing Analogs

N-Substituted-4-(1H-imidazol-1-yl)benzamides () :

- Structure : Imidazole replaces tetrazole at the 4-position.

- Activity : Class III antiarrhythmic agents (e.g., 6a, IC50 comparable to sematilide).

- Significance : Highlights the replaceability of sulfonamide groups with imidazole for retained electrophysiological activity, suggesting tetrazole may similarly modulate ion channels .

- N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (): Structure: Thiazole and sulfamoyl groups replace tetrazole. Activity: Potent NF-κB activators; aminothiazole scaffold critical for prolonged signaling. Comparison: Heterocycle choice (tetrazole vs. thiazole) dictates target specificity and mechanism .

N-Alkyl vs. N-Aryl Substituents

Antimicrobial and Anticancer Activity

Enzyme Inhibition

- Tyrosinase Inhibitors (): Example: 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g). Structure-Activity: Thiazole-triazole scaffold critical for metal chelation in tyrosinase active sites. Hypothesis: Tetrazole’s nitrogen-rich structure could similarly coordinate metal ions, warranting evaluation for enzyme inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Biological Activity

N-(3-methylbutyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of tetrazole-containing compounds, which are known for their diverse biological activities. The synthesis of tetrazoles typically involves the [3+2] cycloaddition reaction between nitriles and sodium azide. Recent advancements in microwave-assisted synthesis have shown yields ranging from 75% to 96% for various substituted tetrazoles, including derivatives similar to this compound .

Table 1: Synthesis Conditions for Tetrazole Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted | i-PrOH/H2O (3:1), 160 °C, 1 h | 75-96 |

| Conventional heating | DMSO, 130 °C, 12 h | 80-85 |

| Solvent-free | Cuttlebone as catalyst, 110 °C | Up to 98 |

Antimicrobial Properties

Tetrazole derivatives have been reported to exhibit significant antimicrobial activity. For instance, several synthesized tetrazoles demonstrated in vitro antibacterial effects against Gram-positive and Gram-negative bacteria such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. One study indicated that specific structural features of tetrazoles correlate with increased inhibitory action against these pathogens .

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been explored. Research indicates that certain compounds within this class can inhibit cancer cell proliferation across various human cancer cell lines. For example, a study highlighted the efficacy of a related tetrazole compound in reducing cell viability in MCF7 breast cancer cells, suggesting a promising avenue for therapeutic development .

The mechanisms underlying the biological activities of this compound may involve interactions with specific biological targets such as enzymes or receptors. Inhibitory effects on protein-protein interactions (PPIs) have been noted for other tetrazole derivatives, particularly in the context of immune checkpoint inhibitors targeting PD-1/PD-L1 pathways .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various tetrazole derivatives, this compound was tested against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value that was comparable to established antibiotics, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it significantly reduced cell viability in human cancer cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate its mechanism of action, highlighting its ability to bind to key proteins involved in cancer progression.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-methylbutyl)-4-(1H-tetrazol-1-yl)benzamide?

- Methodological Answer : Synthesis typically involves coupling 4-(1H-tetrazol-1-yl)benzoic acid derivatives with 3-methylbutylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI or HOBt in anhydrous DCM under nitrogen .

- Amide bond formation : React the activated acid with 3-methylbutylamine at 0–5°C for 2–4 hours, followed by room temperature stirring for 12–24 hours. Purification via column chromatography (ethyl acetate/hexane) yields the product .

- Yield optimization : Adjust stoichiometric ratios (1:1.2 for amine:acid) and monitor progress via TLC or LC-MS .

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopic analysis : Confirm structure via -NMR (e.g., aromatic protons at δ 7.8–8.2 ppm, tetrazole protons at δ 9.1–9.3 ppm) and IR (amide C=O stretch at ~1650 cm) .

- Mass spectrometry : ESI-MS should show [M+H] peaks matching the molecular formula .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against PARP-1?

- Methodological Answer :

- In vitro inhibition assays : Use recombinant PARP-1 enzyme with NAD and histone-coated plates. Measure IC via fluorescence-based ADP-ribosylation assays .

- Control strategies : Include olaparib (positive control) and vehicle-only wells. Validate results with dose-response curves (1 nM–100 µM range) .

- Data normalization : Express activity as % inhibition relative to controls, using triplicate runs to minimize variability .

Q. How should contradictory data in enzyme inhibition studies be analyzed?

- Methodological Answer :

- Source identification : Check for assay interference (e.g., compound aggregation via dynamic light scattering) or solvent effects (DMSO >1% may inhibit enzymes) .

- Orthogonal validation : Use thermal shift assays (TSA) to confirm target engagement. A ΔT >2°C indicates binding .

- Statistical reconciliation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Outliers should be re-tested under identical conditions .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., CF) at the benzamide para-position to reduce CYP450-mediated oxidation .

- In vitro assays : Use liver microsomes (human/rat) to measure intrinsic clearance. Optimize substituents if t <30 minutes .

- Prodrug approaches : Mask the tetrazole moiety with ester prodrugs, and assess hydrolysis rates in plasma .

Data-Driven Research Questions

Q. What analytical techniques are critical for resolving crystallization challenges in X-ray studies of this compound?

- Methodological Answer :

- Solvent screening : Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) for slow evaporation at 4°C .

- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection.

- Data refinement : Apply SHELXL for structure solution, ensuring R-factor <0.05 and data-to-parameter ratio >15 .

Q. How can molecular dynamics (MD) simulations predict the binding mode of this compound to its target?

- Methodological Answer :

- Docking preparation : Generate ligand 3D coordinates with Open Babel and assign charges via AM1-BCC .

- Simulation parameters : Use GROMACS with CHARMM36 force field. Run 100-ns trajectories at 310 K and 1 bar .

- Analysis : Calculate binding free energy (MM-PBSA) and identify key residues via contact frequency maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.